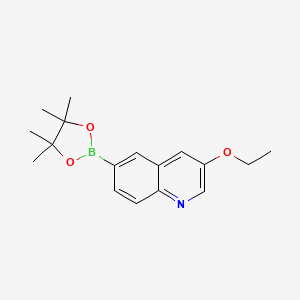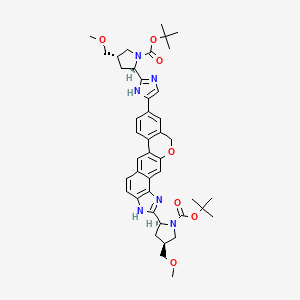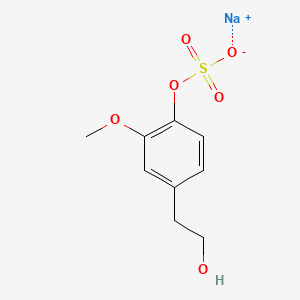
Vanillylmethanol 4-Sulfate Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanillylmethanol 4-Sulfate Sodium Salt is a derivative of vanillylmethanol, an odorant found in strawberries, grapes, and olive oil. It is known for its high scavenging activities and ability to inhibit homocysteine-induced endothelial cell adhesion. The compound has a molecular formula of C9H11NaO6S and a molecular weight of 270.23 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Vanillylmethanol 4-Sulfate Sodium Salt can be synthesized through the sulfation of vanillylmethanol. The process involves the reaction of vanillylmethanol with sulfur trioxide-pyridine complex in an organic solvent such as dichloromethane. The reaction is typically carried out at low temperatures to prevent decomposition of the product. The resulting sulfate ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Vanillylmethanol 4-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form vanillin sulfate.
Reduction: Reduction of the sulfate group can yield vanillylmethanol.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Vanillin sulfate.
Reduction: Vanillylmethanol.
Substitution: Various substituted vanillylmethanol derivatives depending on the reagent used.
Applications De Recherche Scientifique
Vanillylmethanol 4-Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and its role in inhibiting homocysteine-induced endothelial cell adhesion.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases due to its ability to inhibit endothelial cell adhesion.
Industry: Used in the flavor and fragrance industry due to its odorant properties.
Mécanisme D'action
The mechanism of action of Vanillylmethanol 4-Sulfate Sodium Salt involves its interaction with molecular targets such as endothelial cells. The compound inhibits homocysteine-induced endothelial cell adhesion by scavenging reactive oxygen species and reducing oxidative stress. This action helps in preventing the formation of atherosclerotic plaques and maintaining vascular health.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanillin Sulfate: Another sulfate derivative of vanillin with similar antioxidant properties.
Sodium Dodecyl Sulfate: A widely used anionic detergent with different applications in protein denaturation and solubilization.
Uniqueness
Vanillylmethanol 4-Sulfate Sodium Salt is unique due to its dual role as an odorant and an antioxidant. Its ability to inhibit homocysteine-induced endothelial cell adhesion sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C9H11NaO6S |
|---|---|
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
sodium;[4-(2-hydroxyethyl)-2-methoxyphenyl] sulfate |
InChI |
InChI=1S/C9H12O6S.Na/c1-14-9-6-7(4-5-10)2-3-8(9)15-16(11,12)13;/h2-3,6,10H,4-5H2,1H3,(H,11,12,13);/q;+1/p-1 |
Clé InChI |
IXPQETHFUKDENQ-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=CC(=C1)CCO)OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


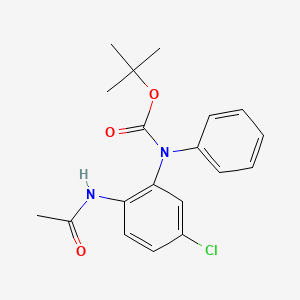
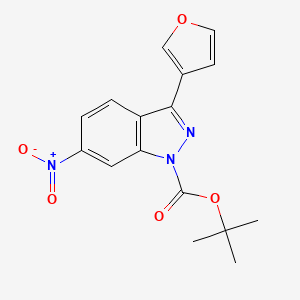
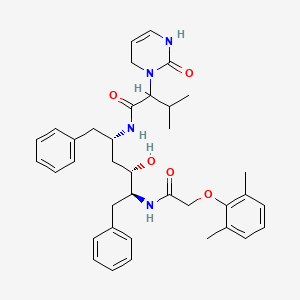
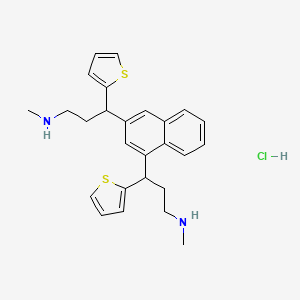

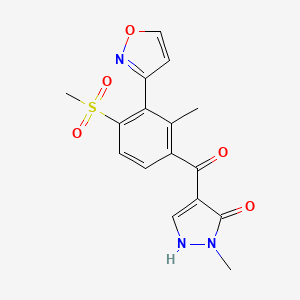
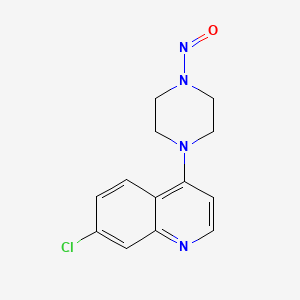
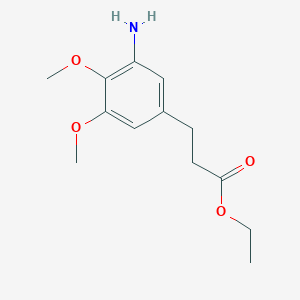


![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)

